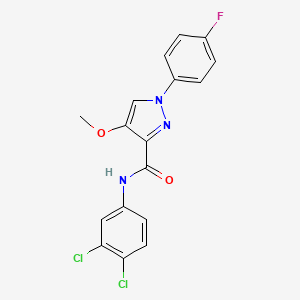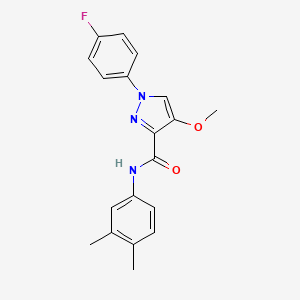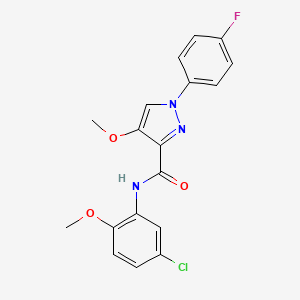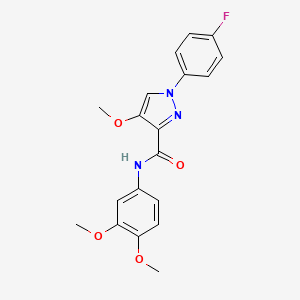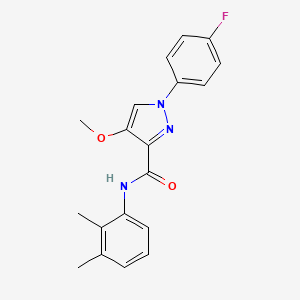
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (abbreviated as N-DMF-FP-MPC) is an organic compound that has been studied extensively for its potential applications as a therapeutic agent and for its use in laboratory experiments. N-DMF-FP-MPC has been found to have a range of biochemical and physiological effects, and has been used in a number of research studies.
科学的研究の応用
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential applications as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been found to have antioxidant, anti-allergic, and anti-microbial effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is still not fully understood. However, it is believed that the compound acts as an agonist at certain G-protein-coupled receptors and inhibits the activity of certain enzymes, such as cyclooxygenase-2. In addition, N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been shown to increase the expression of certain genes involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and cell proliferation, as well as to reduce the levels of certain pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been found to have antioxidant, anti-allergic, and anti-microbial effects.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been found to have a range of biochemical and physiological effects, making it suitable for use in a variety of research studies.
However, there are some limitations to the use of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide in laboratory experiments. The compound is not very soluble in water, making it difficult to use in solution-based experiments. In addition, N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has a relatively short half-life, making it difficult to use in long-term experiments.
将来の方向性
There are a number of potential future directions for the use of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. It could be used in further studies to investigate its potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide could be used in further studies to investigate its potential use in the treatment of neurodegenerative diseases. Finally, N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide could be used in further studies to investigate its potential use as an antioxidant, anti-allergic, and anti-microbial agent.
合成法
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 2,3-dimethylphenyl isocyanide and 4-fluorophenyl isocyanate to form the intermediate 2,3-dimethyl-4-fluorophenyl isocyanate. This intermediate is then reacted with 1H-pyrazole-3-carboxylic acid to form the desired product, N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-12-5-4-6-16(13(12)2)21-19(24)18-17(25-3)11-23(22-18)15-9-7-14(20)8-10-15/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLIYTJYMVXVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529820.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529823.png)
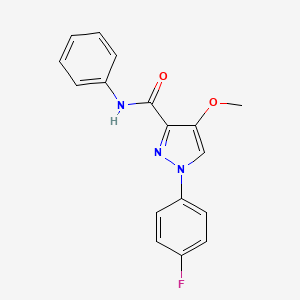


![1-(4-fluorophenyl)-4-methoxy-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529850.png)
![methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate](/img/structure/B6529859.png)

